Pyrazolo[1,5-A]pyridin-7-ylboronic acid
Description
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Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPAUEHJYVNCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=CC=NN12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pyrazolo[1,5-a]pyridin-7-ylboronic acid molecular weight and formula
An In-Depth Technical Guide to Pyrazolo[1,5-a]pyridin-7-ylboronic acid: A Key Building Block in Modern Medicinal Chemistry
Introduction
The landscape of modern drug discovery is perpetually driven by the need for novel molecular scaffolds that can be readily diversified to target a wide array of biological entities. Among the privileged heterocyclic structures, the pyrazolo[1,5-a]pyridine core has garnered significant attention. Its unique electronic properties and spatial arrangement make it an attractive framework for designing potent and selective therapeutic agents. The introduction of a boronic acid moiety at the 7-position transforms this scaffold into Pyrazolo[1,5-a]pyridin-7-ylboronic acid, a versatile and powerful building block for medicinal chemists.
This guide provides an in-depth technical overview of Pyrazolo[1,5-a]pyridin-7-ylboronic acid, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, discuss its synthetic utility, and explore its application in the creation of biologically active molecules, particularly in the realm of kinase inhibition. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and drug design. Pyrazolo[1,5-a]pyridin-7-ylboronic acid is a stable, solid compound under standard laboratory conditions, though proper storage is crucial for maintaining its integrity.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BN₂O₂ | [1][2][3][4] |
| Molecular Weight | 161.95 g/mol | [1][2][3] |
| Monoisotopic Mass | 162.0600576 g/mol | [2] |
| CAS Number | 1231934-40-9 | [1][2] |
| Appearance | Typically a powder | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Topological Polar Surface Area | 57.8 Ų | [2] |
These properties indicate a molecule with good polarity and the potential for hydrogen bonding, which are critical characteristics for ligand-receptor interactions in a biological context. Its molecular weight is well within the range stipulated by Lipinski's "Rule of Five," suggesting favorable pharmacokinetics for derived compounds.
Synthesis and Chemical Utility
Pyrazolo[1,5-a]pyridin-7-ylboronic acid's primary value lies in its role as a synthetic intermediate. Boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyrazolo[1,5-a]pyridine core and a variety of aryl or heteroaryl halides, providing a robust and modular approach to generating extensive libraries of new chemical entities.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of Pyrazolo[1,5-a]pyridin-7-ylboronic acid.
This process begins with a halogenated (typically brominated) pyrazolo[1,5-a]pyridine. This precursor undergoes a palladium-catalyzed reaction with a boron source, such as bis(pinacolato)diboron, to form the corresponding boronic ester intermediate. This pinacol ester is often more stable and easier to purify than the final boronic acid. The final step involves the hydrolysis of the ester to yield the target Pyrazolo[1,5-a]pyridin-7-ylboronic acid.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold, which is structurally and electronically very similar to the pyrazolo[1,5-a]pyridine core, has been extensively explored in drug discovery. These cores are prevalent in the design of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[5] Pyrazolo[1,5-a]pyridin-7-ylboronic acid is an ideal starting point for synthesizing derivatives that can modulate kinase activity.
For instance, derivatives of the pyrazolo[1,5-a]pyrimidine core have shown potent and selective inhibition of Phosphoinositide 3-kinase δ (PI3Kδ), a key signaling molecule in immune cells.[5] Overactivity of PI3Kδ is implicated in inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).[5] Similarly, other compounds based on this scaffold have been investigated as inhibitors of kinases like EGFR, B-Raf, and MEK for cancer therapy.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a representative, step-by-step methodology for using Pyrazolo[1,5-a]pyridin-7-ylboronic acid in a Suzuki-Miyaura coupling reaction to synthesize a hypothetical biaryl compound. This protocol is self-validating through the inclusion of in-process controls and purification steps.
Objective: To synthesize 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine.
Materials:
-
Pyrazolo[1,5-a]pyridin-7-ylboronic acid (1.0 eq)
-
1-bromo-4-methoxybenzene (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pyrazolo[1,5-a]pyridin-7-ylboronic acid, 1-bromo-4-methoxybenzene, and anhydrous potassium carbonate.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask. The solid mixture should be homogeneous.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The use of degassed solvents is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the desired product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the pure 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Context: A Scaffold for Targeting Cellular Signaling
The therapeutic potential of compounds derived from Pyrazolo[1,5-a]pyridin-7-ylboronic acid is best understood by examining the biological pathways they can modulate. The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers and inflammatory diseases.
Caption: Simplified PI3K/AKT signaling pathway and the point of intervention for inhibitors.
As illustrated, PI3K is a critical upstream node. By designing inhibitors that target specific isoforms of PI3K (like PI3Kδ), chemists can achieve therapeutic effects with potentially fewer side effects.[5][6] Pyrazolo[1,5-a]pyridin-7-ylboronic acid provides the foundational core upon which substituents can be strategically added via Suzuki coupling to optimize potency, selectivity, and pharmacokinetic properties for targets like PI3K.
Conclusion
Pyrazolo[1,5-a]pyridin-7-ylboronic acid is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, combined with its synthetic versatility in robust C-C bond-forming reactions, make it a highly valuable building block. For researchers and drug development professionals, this compound represents a strategic starting point for the rapid generation of diverse compound libraries targeting critical disease pathways, particularly in oncology and immunology. A thorough understanding of its properties and applications, as detailed in this guide, is essential for leveraging its full potential in the quest for next-generation therapeutics.
References
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Czardybon, W., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6669. Available at: [Link]
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Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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AngeneChemical. (n.d.). pyrazolo[1,5-a]pyridin-5-ylboronic acid. Retrieved January 23, 2026, from [Link]
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MDPI. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
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Singh, V., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1111. Available at: [Link]
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Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]
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SpectraBase. (n.d.). pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-(3-chlorophenyl)-2-methyl-, ethyl ester. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to the Structure Elucidation of Pyrazolo[1,5-a]pyridin-7-ylboronic Acid
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutic agents and functional organic materials.[1] Derivatives of this core have demonstrated a wide range of biological activities, including potential as antitubercular agents and kinase inhibitors.[2][3] The introduction of a boronic acid moiety, specifically at the 7-position, transforms the scaffold into a versatile synthetic intermediate, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This functionalization allows for the facile introduction of diverse aryl and heteroaryl substituents, enabling the exploration of a vast chemical space in drug discovery programs.
Given its pivotal role as a building block, the unambiguous structural confirmation of Pyrazolo[1,5-a]pyridin-7-ylboronic acid is of paramount importance. An error in the assignment of its constitution, particularly the position of the boronic acid group, can derail entire research campaigns. This guide provides a comprehensive, multi-technique approach to the rigorous structure elucidation of this key intermediate, grounded in the principles of modern analytical chemistry. We will detail the logic behind the selection of analytical methods, provide field-tested protocols, and demonstrate how the synergistic interpretation of data from multiple spectroscopic techniques leads to an irrefutable structural assignment.
Chapter 1: Foundational Analysis – Molecular Formula and Key Functional Groups
The first step in any structure elucidation workflow is to determine the molecular formula and identify the principal functional groups present. This foundational data provides the necessary constraints for all subsequent, more detailed spectroscopic analysis.
Mass Spectrometry (MS): Pinpointing the Molecular Weight
Expertise & Causality: High-resolution mass spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule. For boronic acids, electrospray ionization (ESI) is a preferred method as it is a soft ionization technique that typically keeps the parent molecule intact.[4] However, boronic acids are notoriously prone to dehydration, leading to the formation of cyclic boroxine trimers, which can complicate spectral interpretation.[5] The choice of solvent and optimized instrument parameters are therefore critical to favor the observation of the monomeric species.[6]
A successful ESI-MS analysis will yield the exact mass of the protonated molecule, [M+H]⁺. For Pyrazolo[1,5-a]pyridin-7-ylboronic acid, the expected molecular formula is C₇H₇BN₂O₂.[7] The theoretical monoisotopic mass is 162.0600 Da.[7] Observing a high-resolution mass signal that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.
Protocol 1: High-Resolution ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 acetonitrile/water solution containing 0.1% formic acid. The acidic modifier aids in protonation for positive ion mode detection.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical value for C₇H₈BN₂O₂⁺ (163.0678 Da).
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: While NMR and MS provide the core structural framework, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups. For Pyrazolo[1,5-a]pyridin-7-ylboronic acid, the most diagnostic signals are the O-H and B-O stretching vibrations of the boronic acid moiety. The O-H stretch is typically a very broad and prominent band, a characteristic feature resulting from extensive hydrogen bonding.
Expected IR Absorptions:
-
~3600-3200 cm⁻¹ (broad): O-H stretching of the boronic acid, indicative of hydrogen bonding.
-
~1350-1310 cm⁻¹ (strong): B-O stretching.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic pyrazolopyridine ring system.
Chapter 2: Nuclear Magnetic Resonance (NMR) – The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and constitution of an organic molecule.[8] A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are required for an unambiguous assignment of the Pyrazolo[1,5-a]pyridin-7-ylboronic acid structure.[9][10]
A Note on Sample Preparation for Boronic Acids: Boronic acids can exist in equilibrium with their boroxine anhydrides, leading to complex or broad NMR spectra.[11] To ensure the analysis of the monomeric acid, it is often advantageous to use a solvent like DMSO-d₆ or Methanol-d₄, which can break up the oligomeric species through hydrogen bonding.[11]
¹H NMR Spectroscopy: Proton Environment and Scalar Coupling
Expertise & Causality: The ¹H NMR spectrum provides the most immediate and sensitive probe of the molecular structure. The chemical shifts (δ) of the protons are dictated by their electronic environment, and the coupling constants (J) reveal through-bond connectivity to neighboring protons. The pyrazolo[1,5-a]pyridine core has five aromatic protons.[12] The key to confirming the 7-position substitution is to observe the specific splitting patterns of the remaining protons on the pyridine ring (H-4, H-5, and H-6) and the pyrazole ring (H-2 and H-3).
Expected ¹H NMR Signals (in DMSO-d₆):
-
H-2 & H-3: Two doublets in the aromatic region. H-3 typically couples to H-2.
-
H-4, H-5, H-6: The protons on the pyridine ring will form a distinct spin system. With the boronic acid at C-7, we expect to see a doublet for H-5, a triplet (or doublet of doublets) for H-6, and a doublet for H-4. The absence of a signal for H-7 is the primary indicator of substitution at this position.
-
-B(OH)₂: A broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly variable.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the proposed structure, seven distinct aromatic carbon signals are expected. One of these signals, C-7, will be a quaternary carbon directly attached to the boron atom and will typically appear at a lower field (higher ppm) compared to the other CH carbons. Its chemical shift and lack of a directly attached proton (as confirmed by DEPT or HSQC experiments) are crucial pieces of evidence.
2D NMR: Assembling the Puzzle
Expertise & Causality: While 1D NMR provides the pieces, 2D NMR experiments show how they connect.[13] These experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the overall molecular constitution.[14]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds.[14] It is essential for tracing the connectivity within the pyridine ring (H-4 to H-5 to H-6) and confirming the isolated two-proton system of the pyrazole ring (H-2 to H-3).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[15] It allows for the definitive assignment of all protonated carbons (C-2, C-3, C-4, C-5, and C-6). The absence of a correlation for C-7, C-3a, and C-8a confirms their quaternary nature.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern.[10] It reveals correlations between protons and carbons over two or three bonds. By observing long-range correlations from known protons to the quaternary carbons, we can piece the entire heterocyclic framework together and definitively place the boronic acid group.
Key Expected HMBC Correlations to Confirm C-7 Substitution:
-
H-5 should show a correlation to the quaternary carbon C-7 .
-
H-6 should also show a correlation to C-7 .
-
H-6 should show a correlation to the bridgehead carbon C-8a .
-
H-5 should show a correlation to the bridgehead carbon C-3a .
Chapter 3: Experimental Protocols & Data Summary
Detailed NMR Experimental Protocols
-
Sample Preparation: Dissolve 15-20 mg of Pyrazolo[1,5-a]pyridin-7-ylboronic acid in 0.7 mL of DMSO-d₆. Filter the solution into a 5 mm NMR tube.[16]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire with a 30-degree pulse, a relaxation delay of 1s, and 16 scans.
-
¹³C NMR: Acquire with proton decoupling, a 30-degree pulse, a relaxation delay of 2s, and 1024 scans.
-
COSY: Use a gradient-selected COSY sequence. Acquire 256 increments in the F1 dimension with 8 scans per increment.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC sequence optimized for a one-bond ¹J(CH) of 145 Hz.
-
HMBC: Use a gradient-selected HMBC sequence optimized for long-range couplings of 8 Hz. Acquire 256 increments in the F1 dimension with 16 scans per increment.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation | Interpretation |
| HRMS (ESI+) | m/z of [M+H]⁺ | ~163.0678 | Confirms molecular formula C₇H₇BN₂O₂ |
| IR | Wavenumber (cm⁻¹) | ~3400 (broad), ~1330 (strong) | Presence of O-H and B-O bonds |
| ¹H NMR | Chemical Shifts (δ) | 5 distinct aromatic proton signals | Confirms monosubstitution on the ring |
| Coupling Patterns | Specific doublet, triplet, doublet pattern for H4, H5, H6 | Defines the 1,2,3-trisubstituted pyridine ring | |
| ¹³C NMR | Number of Signals | 7 aromatic signals | Confirms the number of unique carbons |
| HSQC | Correlations | 5 C-H cross-peaks | Identifies all protonated carbons |
| HMBC | Key Correlations | H5 → C7; H6 → C7 | Unambiguously places the substituent at the C-7 position |
Conclusion
The structure elucidation of Pyrazolo[1,5-a]pyridin-7-ylboronic acid is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. While mass spectrometry and IR spectroscopy provide the foundational molecular formula and functional group information, it is the comprehensive application of 1D and 2D NMR spectroscopy that delivers the definitive, high-confidence structural proof. The workflow and specific correlations outlined in this guide—particularly the long-range C-H connectivities revealed by the HMBC experiment—provide a robust and self-validating system for any researcher or drug development professional working with this important synthetic building block.
References
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Kanthale, P. M., et al. (2019). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 11(33), 4269-4276. Available from: [Link]
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Hearn, K., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1108. Available from: [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]
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OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]
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Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
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Ceccato, L., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(12), 3338-3351. Available from: [Link]
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Griffiths, K., et al. (2011). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]
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Anet, F. A. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(10), 3491-3495. Available from: [Link]
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Perera, S., et al. (2009). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 20(3), 490-498. Available from: [Link]
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Lee, S. H., et al. (2020). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 25(18), 4272. Available from: [Link]
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Scribd. Advanced 2D NMR Techniques Guide. Available from: [Link]
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Begtrup, M., et al. (1998). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 36(2), 123-130. Available from: [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]
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Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry, 69, 88-97. Available from: [Link]
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CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3183. Available from: [Link]
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Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available from: [Link]
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Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]
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de la Cruz, C., et al. (2004). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Magnetic Resonance in Chemistry, 42(11), 959-963. Available from: [Link]
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Anderson, A. M., et al. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education, 93(4), 713-717. Available from: [Link]
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ResearchGate. General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. Available from: [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]
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Lamos, S. M., et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(12), 2096-2106. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with Pyrazolo[1,5-a]pyridin-7-ylboronic Acid
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine fused heterocyclic system is a cornerstone in modern medicinal chemistry and drug discovery. Its rigid, planar structure and rich electronic properties make it a "privileged scaffold," frequently found in molecules targeting a range of biological pathways.[1] Specifically, derivatives of the related pyrazolo[1,5-a]pyrimidine core have demonstrated significant potential as kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative disorders.[2][3][4] The functionalization of this core, particularly at the C7 position, allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[5] Its tolerance of a wide array of functional groups, commercial availability of reagents, and generally mild reaction conditions have made it an indispensable tool in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[5][6]
This document provides a comprehensive guide to the application of Pyrazolo[1,5-a]pyridin-7-ylboronic acid and its derivatives (such as the corresponding pinacol ester) in Suzuki-Miyaura cross-coupling reactions. We will delve into the synthesis of this key reagent, provide detailed protocols for its use in cross-coupling, and discuss the critical parameters that ensure a successful and reproducible outcome.
Part 1: Synthesis of the Key Reagent: Pyrazolo[1,5-a]pyridin-7-ylboronic Acid Pinacol Ester
The direct synthesis and isolation of heteroaryl boronic acids can be challenging due to their propensity for protodeboronation, especially under basic conditions.[7] Therefore, it is often advantageous to synthesize and utilize more stable derivatives, such as the corresponding pinacol ester. The most common and effective method for preparing Pyrazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester is the Miyaura borylation of a 7-halo-pyrazolo[1,5-a]pyridine.
The Miyaura borylation involves a palladium-catalyzed reaction between a halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[8] This method is characterized by its mild conditions and excellent functional group tolerance.[8]
Workflow for the Synthesis of Pyrazolo[1,5-a]pyridin-7-ylboronic Acid Pinacol Ester
Caption: Workflow for the Miyaura Borylation of 7-Bromo-pyrazolo[1,5-a]pyridine.
Detailed Protocol: Miyaura Borylation
Materials:
-
7-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)
-
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Anhydrous Solvent: Dioxane or Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 7-bromo-pyrazolo[1,5-a]pyridine, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure Pyrazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester.
Part 2: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, base, and solvent is crucial, especially when dealing with heteroaromatic coupling partners which can sometimes inhibit or deactivate the catalyst.[6][9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with Pyrazolo[1,5-a]pyridin-7-ylboronic Acid Pinacol Ester
-
Catalyst and Ligand Selection: Electron-rich and bulky phosphine ligands are generally preferred for coupling with heteroaryl boronic acids.[5] Ligands such as XPhos, SPhos, or RuPhos, often in the form of pre-formed palladium G2, G3, or G4 precatalysts, are excellent choices as they promote fast oxidative addition and reductive elimination, which can outcompete catalyst deactivation pathways.[5][6]
-
Base Selection: The choice of base is critical. While strong bases can accelerate the reaction, they can also promote protodeboronation of the boronic acid/ester. For heteroaryl couplings, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often a good compromise.[6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly employed. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 equiv)
-
Pyrazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst: XPhos Pd G2 (1-3 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent System: Dioxane/Water (e.g., 4:1 v/v)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide, Pyrazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester, and the base.
-
Add the palladium precatalyst.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).
-
Add the degassed solvent system (dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Microwave irradiation can also be employed to shorten reaction times.
-
Monitor the reaction by TLC or LC-MS until the starting halide is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 7-aryl-pyrazolo[1,5-a]pyridine.
Data Summary: Representative Reaction Conditions
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | XPhos Pd G2/G3, SPhos Pd G2/G3 | Bulky, electron-rich ligands enhance catalytic activity for challenging heteroaryl couplings.[5][6] |
| Boron Reagent | Pinacol Ester | Increased stability towards protodeboronation compared to the free boronic acid. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Effective for transmetalation while minimizing boronic ester degradation.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Biphasic system facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C (Conventional Heating) or 100 - 150 °C (Microwave) | Provides sufficient energy to overcome activation barriers. Microwave heating can significantly reduce reaction times. |
Part 3: Applications and Significance
The products of this Suzuki-Miyaura coupling, 7-aryl-pyrazolo[1,5-a]pyridines, are of significant interest in drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold, a close analogue, is a key component in numerous kinase inhibitors targeting enzymes such as PI3K, B-Raf, and others implicated in cancer and inflammatory diseases.[2][3][10] The ability to readily introduce a diverse range of aryl and heteroaryl substituents at the C7 position via the Suzuki-Miyaura reaction allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[11] This enables the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using Pyrazolo[1,5-a]pyridin-7-ylboronic acid or its pinacol ester is a powerful and reliable method for the synthesis of 7-substituted pyrazolo[1,5-a]pyridine derivatives. Careful selection of a modern palladium catalyst system with a bulky, electron-rich ligand, coupled with an appropriate base and solvent system, is key to achieving high yields and clean conversions. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully employ this important transformation in their synthetic endeavors.
References
-
A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction. The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction. ([Link])
-
The 7-chloropyrazolo[1,5-a]pyridine D, produced through an azirine rearrangement, served as a key building block. Two complementary methodologies for construction of the C-3 pyrimidine are described. ([Link])
-
A novel Suzuki-Miyaura protocol is described that enables the exhaustive alkylation of polychlorinated pyridines. ([Link])
-
Reaction conditions have been developed for refractory heteroaryl–heteroaryl Suzuki–Miyaura cross-couplings. The reported method employs neopentyl heteroarylboronic esters as nucleophiles, heteroaryl bromides and chlorides as the electrophiles, and the soluble base potassium trimethylsilanolate (TMSOK) under anhydrous conditions. ([Link])
-
Pyrazolo[1,5-a]pyrimidine compounds represent an important class of heterocyclic molecules that have attracted significant attention in medicinal chemistry due to their wide range of biological activities and potential therapeutic applications. ([Link])
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. ([Link])
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. ([Link])
-
For the Suzuki coupling with 2-thienylboronic acid, the more active catalyst system, Pd 2 dba 3 /Xphos, was used, giving the desired 6-thienylpyrido [3,4-d]pyrimidine 17d in fair yield. ([Link])
-
Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ([Link])
-
The Pd-catalyzed Suzuki–Miyaura Coupling (Pd-SMC) of aryl halides and arylboron reagents is one of the most practical catalytic methods for C(sp2)–C(sp2) bond formation. ([Link])
-
Under microwave irradiation, which was necessary to have total conversion and shorten reaction times, imidazo[1,2-a]pyridine chlorides were found to be excellent substrates for Suzuki–Miyaura cross-coupling reactions. ([Link])
-
Discovery of pyrazolo[1,5-a]pyrimidine TTK inhibitors: CFI-402257 is a potent, selective, bioavailable anticancer agent. ([Link])
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. ()
-
Pyrazolo[1,5-a]pyrimidine scaffold is part of bioactive compounds with exceptional properties like selective protein inhibitor, anticancer, psychopharmacological, among others. ([Link])
-
Borylation of commercially available and easily accessible aryl halides represents an attractive method by which to generate these desirable Ar-Bpin moieties. ([Link])
-
Palladium catalysts are the most widely used for Suzuki coupling and perform best with electron-donating (usually phosphine) ligands. ([Link])
-
Pyrazolo[1,5-a]pyrimidine derivatives have played an important role in the development of antitumor agents due to their structural diversity and good kinase inhibitory activity. ([Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. ([Link])
-
"Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. ([Link])
- Preparation method of 4-pyrazole boronic acid pinacol ester. ()
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for Selecting a Palladium Catalyst in Pyrazolopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold of Pyrazolopyridines in Modern Drug Discovery
Pyrazolopyridines represent a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their structural resemblance to purine nucleobases allows them to function as effective mimics and antagonists in various biological pathways, leading to a wide spectrum of pharmacological activities, including potent anticancer properties.[1] The ability to strategically functionalize the pyrazolopyridine core through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is paramount to modulating their therapeutic efficacy. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile synthetic tools for achieving this molecular diversification.[3]
This comprehensive guide provides an in-depth analysis of the critical factors governing the selection of palladium catalysts for the synthesis of functionalized pyrazolopyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst choice, offering a decision-making framework to empower researchers to optimize their synthetic strategies.
The Heart of the Matter: The Palladium Catalyst System
The success of a palladium-catalyzed coupling reaction hinges on the careful selection of a catalyst system, which is comprised of a palladium precursor and a supporting ligand. The interplay between these two components dictates the catalyst's activity, stability, and selectivity.
The Palladium Precursor: More Than Just a Source of Palladium
The choice of the palladium precursor is the first critical decision. While numerous precursors are commercially available, they primarily differ in their oxidation state (Pd(0) or Pd(II)) and the lability of their associated ligands. The most commonly employed precursors in cross-coupling reactions include Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and Pd(dppf)Cl₂.[4]
-
Pd(0) Precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These complexes are, in principle, ready to enter the catalytic cycle directly via oxidative addition.[5] However, the dissociation of their supporting ligands is often required to generate the catalytically active, coordinatively unsaturated Pd(0) species. For instance, Pd(PPh₃)₄ is generally a reliable choice for many standard couplings but can be sensitive to air and moisture.
A significant advancement in catalyst technology is the development of precatalysts . These are well-defined, air-stable Pd(II) complexes that are designed to readily generate the active Pd(0) catalyst under the reaction conditions.[3] This approach offers improved reproducibility and can allow for lower catalyst loadings and milder reaction conditions.[3]
The Ligand: The Architect of Reactivity and Selectivity
The ligand is arguably the most critical component of the catalyst system. It binds to the palladium center, influencing its steric and electronic properties, and thereby controlling the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[7][8] For the synthesis of complex molecules like pyrazolopyridines, the choice of ligand is paramount to achieving high yields and selectivities.
Key Classes of Ligands for Pyrazolopyridine Synthesis:
-
Bulky, Electron-Rich Phosphine Ligands: This class of ligands, pioneered by Buchwald and Hartwig, has revolutionized C-N and C-C bond formation. Ligands such as SPhos, XPhos, and RuPhos possess sterically demanding and electron-donating biaryl backbones.[7] This combination of properties promotes the crucial reductive elimination step, which is often the rate-limiting step in challenging coupling reactions.[7] For the N-arylation of pyrazoles to form N-arylpyrazolopyridines, these ligands are often the catalysts of choice.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable bonds with palladium. This stability can translate to highly active and long-lived catalysts, often capable of coupling less reactive substrates like aryl chlorides.
-
Bidentate Phosphine Ligands (e.g., dppf, Xantphos): These ligands chelate to the palladium center, providing enhanced stability. Xantphos, with its wide bite angle, is particularly effective in promoting difficult couplings by facilitating both oxidative addition and reductive elimination.[4]
-
Pyrazolopyridine-Based Ligands: Interestingly, pyrazolopyridine scaffolds themselves can act as effective ligands in transition-metal catalysis, offering opportunities to fine-tune reactivity and selectivity.[7]
The selection of the optimal ligand is highly substrate-dependent. An appropriate balance of steric bulk and electronic density is necessary to facilitate the desired transformation.[7]
Visualizing the Catalytic Cycle and Catalyst Selection
To better understand the process, let's visualize the fundamental catalytic cycle for a generic cross-coupling reaction and a decision-making workflow for catalyst selection.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision-making workflow for selecting a palladium catalyst system.
Comparative Analysis of Catalyst Systems for Pyrazolopyridine Synthesis
The following table summarizes common palladium catalyst systems and their applications in the synthesis of pyrazolopyridine derivatives, providing a quick reference for catalyst selection.
| Coupling Reaction | Palladium Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | PPh₃, dppf, SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF/H₂O | 80-120 | Tolerant of many functional groups. The presence of water can sometimes be beneficial.[10] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, RuPhos, tBuBrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Strong bases like NaOtBu are often required. Ligand choice is critical for coupling with N-H bonds of pyrazoles.[9][11] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, i-Pr₂NH | THF, DMF | 25-80 | Often requires a copper(I) co-catalyst (e.g., CuI). Copper-free conditions are also developed.[4][12][13] |
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for common pyrazolopyridine coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a 4-Aryl-1H-pyrazolo[3,4-b]pyridine
Rationale: This protocol describes a standard Suzuki-Miyaura coupling to introduce an aryl group at the C4 position of a pyrazolopyridine core. Pd(dppf)Cl₂ is chosen as a robust and reliable catalyst for this transformation, and the aqueous base system is often effective for a wide range of boronic acids.[10]
Materials:
-
4-Chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask, add 4-chloro-1H-pyrazolo[3,4-b]pyridine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the catalyst.
-
Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water). The solvent should be degassed prior to use by sparging with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Buchwald-Hartwig N-Arylation for the Synthesis of a 1-Aryl-1H-pyrazolo[3,4-b]pyridine
Rationale: This protocol outlines the N-arylation of a pyrazolopyridine at the N1 position, a key transformation in diversifying this scaffold. The use of a bulky, electron-rich ligand like XPhos in conjunction with a strong base such as sodium tert-butoxide is often necessary to achieve high yields in the coupling of N-H bonds.[3]
Materials:
-
1H-Pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask. The use of a glovebox is recommended due to the air-sensitivity of the catalyst components and the base.
-
Remove the flask from the glovebox, and add 1H-pyrazolo[3,4-b]pyridine and the aryl bromide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe. Ensure the solvent is thoroughly deoxygenated.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-1H-pyrazolo[3,4-b]pyridine.
Conclusion: A Rational Approach to Catalyst Selection
The synthesis of functionalized pyrazolopyridines is a critical endeavor in modern drug discovery. A deep understanding of the principles governing palladium-catalyzed cross-coupling reactions is essential for the efficient and rational design of synthetic routes. By carefully considering the nature of the coupling partners, the interplay between the palladium precursor and the ligand, and the optimization of reaction conditions, researchers can unlock the full potential of this powerful catalytic methodology. The protocols and decision-making frameworks provided herein serve as a robust starting point for the development of novel pyrazolopyridine-based therapeutics.
References
-
Yin, J., & co-workers. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(19), 7296–7299. [Link]
-
Kim, D., & Park, S. (2024). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Chemistry – An Asian Journal. [Link]
-
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343–19365. [Link]
-
Shi, S., et al. (2016). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 18(15), 3646–3649. [Link]
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El-Sayed, N. N. E., & El-Karim, A. S. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
-
Maleki, A., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10839–10852. [Link]
-
Movassaghi, M., & Hill, M. D. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(11), 4619–4622. [Link]
-
Reddy, C. R., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Organic & Biomolecular Chemistry, 17(8), 2090–2119. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Vorobyeva, E., et al. (2012). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Tetrahedron Letters, 53(34), 4508–4511. [Link]
-
Chen, C.-L., et al. (2019). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 24(18), 3326. [Link]
-
Christodoulou, M. S., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Pharmaceuticals, 14(8), 758. [Link]
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Kumar, A., & Kumar, V. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Catalysts, 14(1), 38. [Link]
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Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), PR28–PR69. [Link]
-
Safari, J., & Gandomi-Ravandi, S. (2014). Pyrazolopyridine with pharmaceutical activity. ResearchGate. [Link]
-
Poursattar Marjani, A., & Khalafy, J. (2016). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]
-
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
-
Guedes, G. P., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(8), 12534–12545. [Link]
-
Ndlovu, S. P., & Singh, M. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1731. [Link]
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Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
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Szostak, M., & Szostak, K. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]
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Stanovnik, B., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]
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Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]
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Guedes, G. P., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. [Link]
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Dounay, A. B., & Overman, L. E. (2003). Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. Chemical Reviews, 103(8), 2945–2964. [Link]
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Shekarrao, K., et al. (2014). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2014(6), 194–226. [https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2014/vi/AR-1151MR/1151MR A.pdf]([Link] A.pdf)
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Tsuji, J. (2005). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
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Mann, G., et al. (2001). Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. Journal of the American Chemical Society, 123(22), 5283–5295. [Link]
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Omondi, B., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances, 8(24), 13193–13203. [Link]
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Wu, Y., et al. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Catalysts, 14(1), 72. [Link]
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Reddy, Y. V., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
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Shi, D., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258–268. [https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/ii/2009-00287JP/287JP A.pdf]([Link] A.pdf)
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Application Notes & Protocols: Leveraging Pyrazolo[1,5-a]pyridin-7-ylboronic Acid in Contemporary Drug Discovery
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Pyrazolo[1,5-a]pyridin-7-ylboronic acid as a pivotal building block in the synthesis of novel therapeutic agents. This document provides in-depth scientific context, validated experimental protocols, and practical insights into its application, with a focus on enabling the rapid development of next-generation pharmaceuticals.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine heterocyclic system is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with a wide range of biological targets. The nitrogen atoms within the ring system act as hydrogen bond acceptors and donors, facilitating precise molecular recognition at the active sites of enzymes and receptors.
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant therapeutic potential across various disease areas. They have been successfully developed as potent inhibitors of protein kinases in oncology, showcasing their utility in targeted cancer therapy.[1] Furthermore, this scaffold has been instrumental in the discovery of novel treatments for inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), by targeting enzymes like phosphoinositide 3-kinase δ (PI3Kδ).[2][3] The therapeutic landscape of this class of compounds also extends to infectious diseases, with derivatives showing promising activity against Mycobacterium tuberculosis.[4][5][6][7][8]
The introduction of a boronic acid moiety at the 7-position of the pyrazolo[1,5-a]pyridine core, creating Pyrazolo[1,5-a]pyridin-7-ylboronic acid, transforms this privileged scaffold into a versatile and highly reactive synthetic intermediate. This functionalization unlocks the potential for a broad range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This empowers medicinal chemists to rapidly generate extensive libraries of novel compounds for structure-activity relationship (SAR) studies, accelerating the hit-to-lead and lead optimization phases of drug discovery.
Strategic Application in Drug Design: A Case Study in Kinase Inhibitor Development
The strategic importance of Pyrazolo[1,5-a]pyridin-7-ylboronic acid can be best illustrated through a hypothetical drug development workflow targeting a novel protein kinase implicated in a specific cancer subtype. The pyrazolo[1,5-a]pyridine core can serve as a hinge-binding motif, a common feature of many kinase inhibitors, while the 7-position provides a vector for introducing substituents that can interact with the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.
The Rationale for Pyrazolo[1,5-a]pyridin-7-ylboronic Acid in Kinase Inhibitor Design
Our objective is to synthesize a library of compounds based on the pyrazolo[1,5-a]pyridine scaffold to probe the SAR of a novel kinase target. The 7-position of the scaffold is identified through computational modeling as an ideal attachment point for various aryl and heteroaryl moieties to improve target engagement and modulate physicochemical properties. Pyrazolo[1,5-a]pyridin-7-ylboronic acid is the key starting material that enables the efficient and modular synthesis of this targeted library via Suzuki-Miyaura cross-coupling.
Experimental Workflow: From Building Block to Biological Evaluation
The overall experimental workflow is depicted in the following diagram:
Figure 1: A schematic representation of the drug discovery workflow utilizing Pyrazolo[1,5-a]pyridin-7-ylboronic acid.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust and reproducible method for the Suzuki-Miyaura cross-coupling of Pyrazolo[1,5-a]pyridin-7-ylboronic acid with a diverse range of aryl and heteroaryl halides.[9][10]
Materials and Reagents
-
Pyrazolo[1,5-a]pyridin-7-ylboronic acid
-
Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Reaction monitoring supplies (TLC plates, LC-MS vials)
-
Purification supplies (silica gel, solvents for chromatography)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask, add Pyrazolo[1,5-a]pyridin-7-ylboronic acid (1.0 eq), the aryl/heteroaryl halide (1.1 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05-0.10 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M.
-
Reaction Conditions: Place the flask in a preheated oil bath and stir at 80-100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) Analysis
The synthesized library of 7-substituted pyrazolo[1,5-a]pyridine derivatives is then subjected to biological screening to establish a structure-activity relationship. The following table presents hypothetical data from an initial screen, illustrating how modifications at the 7-position can impact kinase inhibitory activity and cell proliferation.
| Compound ID | R Group (at C7) | Kinase IC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) |
| Lead-01 | 4-cyanophenyl | 50 | 0.5 |
| Lead-02 | 4-methoxyphenyl | 250 | 2.1 |
| Lead-03 | 3-pyridyl | 75 | 0.8 |
| Lead-04 | 4-fluorophenyl | 45 | 0.4 |
| Lead-05 | 4-(dimethylamino)phenyl | 500 | >10 |
Table 1: Hypothetical SAR data for 7-substituted pyrazolo[1,5-a]pyridine derivatives.
From this hypothetical data, several key insights can be drawn:
-
Electron-withdrawing groups are favored: The cyano (Lead-01) and fluoro (Lead-04) substituents on the phenyl ring result in the most potent compounds, suggesting that an electron-deficient aromatic ring at the 7-position is beneficial for activity.
-
Steric bulk and polarity matter: The bulky and highly polar dimethylamino group (Lead-05) leads to a significant loss of activity, indicating potential steric hindrance or unfavorable interactions in the binding pocket.
-
Bioisosteric replacement is a valid strategy: The replacement of the phenyl ring with a pyridine ring (Lead-03) retains good potency, demonstrating that heteroaromatic rings are well-tolerated and can be used to modulate properties like solubility and metabolic stability.
This initial SAR provides a clear direction for the next round of lead optimization, focusing on further exploration of electron-deficient aryl and heteroaryl substituents at the 7-position.[11][12]
Conclusion and Future Perspectives
Pyrazolo[1,5-a]pyridin-7-ylboronic acid is a high-value chemical tool that provides a gateway to a vast chemical space of novel pyrazolo[1,5-a]pyridine derivatives. Its utility in facilitating rapid library synthesis via robust and versatile cross-coupling chemistry makes it an indispensable asset in modern drug discovery campaigns. The ability to systematically and efficiently explore the SAR of the 7-position of this privileged scaffold significantly enhances the probability of identifying and optimizing drug candidates with superior potency, selectivity, and pharmacokinetic profiles. Future applications of this versatile building block are expected to expand beyond kinase inhibitors to other target classes, further solidifying the importance of the pyrazolo[1,5-a]pyridine core in the development of innovative medicines.
References
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Liang, J., et al. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Terungwa, S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Su, H., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules. Available at: [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals. Available at: [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available at: [Link]
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Singh, V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
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El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
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Singh, V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
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ResearchGate. (2025). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]
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El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
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ResearchGate. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. Available at: [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]
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Su, H., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available at: [Link]
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Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2025). Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Available at: [Link]
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Nolan, S. P., & Cazin, C. S. J. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]
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Angene Chemical. (n.d.). pyrazolo[1,5-a]pyridin-5-ylboronic acid. Available at: [Link]
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Terungwa, S., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Application Notes & Protocols: Development of VCP/p97 Inhibitors Using Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: VCP/p97 as a Compelling Therapeutic Target
Valosin-containing protein (VCP), also known as p97 in mammals, is a highly conserved and essential AAA+ (ATPases Associated with diverse cellular Activities) enzyme.[1][2][3] This molecular machine plays a critical role in maintaining cellular protein homeostasis by unfolding and extracting ubiquitinated proteins from large cellular structures, such as organelle membranes and chromatin, thereby preparing them for degradation by the proteasome.[1][2][4] VCP/p97 is a central regulator in numerous vital cellular pathways, including:
-
Endoplasmic Reticulum-Associated Degradation (ERAD): VCP/p97 extracts misfolded proteins from the ER, a crucial step in preventing the buildup of toxic protein aggregates.[1][2][4]
-
DNA Damage Response: It is involved in the removal of proteins from chromatin to facilitate DNA repair processes.[1][5]
-
Autophagy: The enzyme participates in the clearance of damaged cellular components.[2][6]
-
Mitochondrial Homeostasis: VCP/p97 is involved in mitochondria-associated degradation, ensuring the health of the cell's powerhouses.[2]
Given its central role in protein quality control, VCP/p97 is a linchpin for cellular survival. Many cancer cells, which are characterized by high rates of protein synthesis and metabolic stress, are particularly dependent on functional VCP/p97 to manage their proteotoxic load.[4] Consequently, the inhibition of VCP/p97's ATPase activity presents a promising therapeutic strategy to selectively induce cell death in malignant cells.[4] Furthermore, mutations in VCP/p97 are linked to neurodegenerative diseases, highlighting its broader importance in human health.[7][8]
The Rationale for Boronic Acid Derivatives
Boronic acids represent a privileged chemical scaffold for enzyme inhibition. The boron atom is electron-deficient, making it highly electrophilic and capable of forming a reversible covalent bond with nucleophilic residues, such as serine or histidine, commonly found in enzyme active sites.[9][10] This interaction mimics the high-energy tetrahedral transition state of the enzymatic reaction, leading to potent and often highly specific inhibition.[9] This mechanism has been successfully exploited in approved drugs like the proteasome inhibitor Bortezomib. In the context of VCP/p97, boronic acid derivatives offer a promising avenue to develop potent and selective inhibitors that can modulate its critical ATPase activity.
Scientific Foundation and Mechanism of Action
VCP/p97 Structure and ATPase Function
VCP/p97 is a homohexamer, with each protomer containing two tandem ATPase domains, D1 and D2, and an N-terminal domain responsible for cofactor binding.[1][2][11] The energy derived from ATP hydrolysis, primarily driven by the D2 domain, fuels the mechanical work of protein unfolding and extraction.[4][11][12] Inhibition of this ATPase activity disrupts the entire cascade of VCP/p97-mediated protein homeostasis, leading to the accumulation of misfolded and ubiquitinated proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptosis.[4]
Boronic Acid Inhibition of VCP/p97
The proposed mechanism for boronic acid-based inhibitors involves the formation of a reversible covalent adduct with a key nucleophilic residue within one of the VCP/p97 ATPase domains. The electrophilic boron atom is attacked by the nucleophile (e.g., a serine hydroxyl group), transitioning from a planar sp² hybridization state to a tetrahedral sp³ state.[9] This stable complex effectively locks the enzyme in an inactive conformation, preventing ATP hydrolysis and substrate processing. The reversibility of this bond is a key feature, potentially offering a better safety profile compared to irreversible inhibitors by minimizing off-target effects.
Caption: Mechanism of VCP/p97 inhibition by a boronic acid derivative.
Drug Discovery and Development Workflow
The development of novel VCP/p97 inhibitors follows a structured, multi-stage process. This workflow ensures that candidate molecules are rigorously tested for potency, selectivity, and cellular activity before advancing toward preclinical studies.
Caption: High-level workflow for boronic acid-based VCP/p97 inhibitor development.
Experimental Protocols
Protocol 1: Synthesis of a Representative Boronic Acid-Based VCP/p97 Inhibitor
Principle: The synthesis of boronic acid derivatives can be achieved through various methods. A common and effective approach is decarboxylative borylation, which converts readily available carboxylic acids into the desired boronic acids using a nickel catalyst.[13] This protocol provides an exemplar synthesis scheme. For specific compounds, such as those with a pyrimidine core, multi-step synthesis starting from appropriate precursors is required.[14]
Materials:
-
Starting carboxylic acid (e.g., a pyrimidine-based scaffold)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Nickel(II) chloride (NiCl₂)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard glassware for organic synthesis under inert atmosphere
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine the starting carboxylic acid (1.0 mmol), B₂pin₂ (1.2 mmol), NiCl₂ (5 mol%), dtbbpy (5 mol%), and K₃PO₄ (2.0 mmol) in an oven-dried flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to yield the boronic acid pinacol ester.
-
Deprotection (if necessary): The pinacol ester can be used directly or deprotected to the free boronic acid by treating with an aqueous acid (e.g., HCl) or a resin like Amberlyst-15.
Self-Validation:
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: Purity should be >95% as determined by HPLC before use in biological assays.
Protocol 2: In Vitro VCP/p97 ATPase Activity Assay
Principle: The functional activity of VCP/p97 is its ability to hydrolyze ATP. This protocol describes a robust, high-throughput method to measure this activity by detecting the amount of ADP produced.[15] The Transcreener® ADP² Assay is a fluorescence polarization (FP) based immunoassay that uses a highly specific antibody to detect ADP.[2][15] As enzyme activity is inhibited, less ADP is produced, resulting in a higher FP signal.
Materials:
-
Recombinant human VCP/p97 enzyme
-
ATP substrate
-
Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100[15]
-
Test compounds (boronic acid derivatives) dissolved in DMSO
-
Transcreener® ADP² FP Assay Kit (contains ADP Alexa633 Tracer and ADP² Antibody)
-
Stop & Detect Buffer
-
Low-volume, black, 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense into the assay plate. Include a positive control (known VCP/p97 inhibitor, e.g., NMS-873) and a negative control (DMSO vehicle).
-
Enzyme Addition: Prepare a solution of VCP/p97 enzyme (e.g., 8.5 nM final concentration) in Assay Buffer and add to all wells except the "no enzyme" control.[15]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of ATP (e.g., 0.15 mM final concentration) in Assay Buffer and add to all wells to start the reaction.[15]
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 30°C.[15]
-
Reaction Termination: Add the Stop & Detect Buffer containing the ADP Alexa633 Tracer and ADP² Antibody to all wells. This stops the enzymatic reaction and initiates the detection phase.
-
Detection: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Convert FP values to ADP concentration using a standard curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Typical Value | Source |
| Enzyme Concentration | 8.5 nM | [15] |
| ATP Concentration | 0.15 mM | [15] |
| Reaction Time | 60 minutes | [15] |
| Reaction Temperature | 30 °C | [15] |
| Expected Z' Factor | ≥ 0.7 | [15] |
Protocol 3: Cellular Assay for VCP/p97 Inhibition - Western Blot for UPR Markers
Principle: Inhibition of VCP/p97 in cells leads to ER stress and activation of the Unfolded Protein Response (UPR).[4] A key marker of terminal UPR is the induction of the transcription factor CHOP (DDIT3). This protocol uses Western blotting to measure the upregulation of CHOP in cancer cells treated with a boronic acid inhibitor.
Materials:
-
Cancer cell line (e.g., A549 non-small cell lung cancer, RPMI-8226 multiple myeloma)[14]
-
Cell culture medium and supplements
-
Test compound and controls (DMSO, positive control inhibitor)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHOP, anti-Actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound for a specified time (e.g., 24 hours). Include DMSO vehicle and a positive control.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-CHOP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the CHOP signal to the loading control signal for each sample.
-
Compare the normalized CHOP levels in compound-treated samples to the DMSO control to determine the fold-induction. A dose-dependent increase in CHOP is indicative of on-target VCP/p97 inhibition.
References
-
BellBrook Labs. A Validated HTS p97 Inhibitor Screening Assay. Available at: [Link]
-
Bulatov, E., & Ciulli, A. (2024). Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. MDPI. Available at: [Link]
-
Suvarna, K., et al. (2019). Measurement of ATPase Activity of Valosin-containing Protein/p97. Bio-protocol. Available at: [Link]
-
Zhao, B., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Tsujimoto, Y., et al. (2008). AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Wang, Y., et al. (2021). Emerging role of VCP/p97 in cardiovascular diseases: novel insights and therapeutic opportunities. Bioscience Reports. Available at: [Link]
-
Zhang, X., et al. (2024). Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors. Nature Communications. Available at: [Link]
-
Wikipedia. Valosin-containing protein. Available at: [Link]
-
Shi, Y., et al. (2013). Development of functional assays for p97/VCP inhibition. AACR Journals. Available at: [Link]
-
Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available at: [Link]
-
ResearchGate. Measurement of ATPase Activity of Valosin-containing Protein/p97. Available at: [Link]
-
Cascio, F., et al. (2024). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? MDPI. Available at: [Link]
-
Meyer, H., & Weihl, C. C. (2014). The VCP/p97 system at a glance: Connecting cellular function to disease pathogenesis. Journal of Cell Science. Available at: [Link]
-
Magnaghi, P., et al. (2013). Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death. Nature Chemical Biology. Available at: [Link]
-
Kollar, J., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Vaz, B., Halder, S., & Ramadan, K. (2013). Role of p97/VCP (Cdc48) in genome stability. Frontiers in Genetics. Available at: [Link]
- Google Patents. (2005). Synthesis of boronic ester and acid compounds.
-
McCormack, T. A., et al. (1998). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal. Available at: [Link]
-
Christianson, D. W. (2024). Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv. Available at: [Link]
-
ResearchGate. (2013). Abstract 2146: Development of functional assays for p97/VCP inhibition. Available at: [Link]
-
Twomey, E. C., et al. (2019). Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality. eScholarship.org. Available at: [Link]
Sources
- 1. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valosin-containing protein - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. portlandpress.com [portlandpress.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Pyrazolo[1,5-a]pyridin-7-ylboronic Acid
Welcome to the technical support center for Pyrazolo[1,5-a]pyridin-7-ylboronic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for optimizing reaction conditions involving this versatile building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested knowledge to ensure your experiments are both successful and reproducible.
The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore found in numerous biologically active molecules, making its functionalization a key step in many drug discovery programs.[1][2] Pyrazolo[1,5-a]pyridin-7-ylboronic acid is a critical reagent for introducing this moiety, typically via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, as with many nitrogen-containing heterocycles, optimizing these reactions can present unique challenges.[3][4] This guide will provide a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions regarding the handling, stability, and reactivity of Pyrazolo[1,5-a]pyridin-7-ylboronic acid.
Q1: How should I store Pyrazolo[1,5-a]pyridin-7-ylboronic acid to ensure its stability?
A1: Like many heteroaryl boronic acids, Pyrazolo[1,5-a]pyridin-7-ylboronic acid is susceptible to degradation over time, particularly through protodeboronation, which is the cleavage of the C-B bond.[5][6] Boronic acids can also be unstable in air and may form cyclic trimers through the loss of water, which can complicate reaction stoichiometry.[7] For optimal stability, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider converting it to a more stable derivative, such as a pinacol ester or a diethanolamine (DABO) boronate, which have been shown to have enhanced stability.[7][8]
Q2: What are the most common side reactions to be aware of when using this boronic acid in Suzuki-Miyaura couplings?
A2: The most prevalent side reactions include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of the parent pyrazolo[1,5-a]pyridine. This can be exacerbated by excessive heat, prolonged reaction times, or the presence of protic sources under non-optimal pH conditions.[5]
-
Homocoupling: Dimerization of the boronic acid or the coupling partner can occur, leading to impurities that can be difficult to separate from the desired product.
-
Catalyst Deactivation: The Lewis basic nitrogen atoms in the pyrazolo[1,5-a]pyridine core can coordinate to the palladium catalyst, potentially inhibiting its activity and leading to incomplete reactions.[9]
Q3: Can I use standard Suzuki-Miyaura conditions for this boronic acid?
A3: While standard conditions can be a good starting point, they often require optimization for nitrogen-containing heterocycles. The Lewis basicity of the substrate can interfere with the catalytic cycle.[9] Therefore, careful selection of the palladium source, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. It is often beneficial to screen a variety of conditions to find the optimal set for your specific coupling partners.
Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during reactions with Pyrazolo[1,5-a]pyridin-7-ylboronic acid.
Problem 1: Low or No Product Yield
Low or no yield is a common frustration. The following workflow can help diagnose and resolve the issue.
Troubleshooting Workflow for Low Yield
Step 1: Evaluate the Catalytic System
-
Palladium Source: For nitrogen-containing heterocycles, standard catalysts like Pd(PPh₃)₄ may be less effective due to ligand dissociation and catalyst inhibition. Consider using more robust pre-catalysts such as Buchwald-type palladacycles (e.g., XPhos Pd G2 or G4).[10] These are often more resistant to deactivation.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands, such as XPhos, SPhos, or RuPhos, are often superior for coupling with heteroaryl halides as they promote oxidative addition and reductive elimination.[11] N-heterocyclic carbene (NHC) ligands are also a good alternative due to their strong electron-donating ability and steric bulk.[11]
Step 2: Scrutinize the Base and Solvent
-
Base Selection: The choice of base is critical and often interdependent with the solvent. For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or alkoxides, which can promote side reactions. The base should be finely powdered and anhydrous.
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used. The solvent must be thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst. Microwave irradiation in a sealed vessel can sometimes dramatically improve yields and reduce reaction times, especially for challenging couplings.
Step 3: Verify Reagent Quality and Stoichiometry
-
Boronic Acid Quality: As mentioned in the FAQs, ensure your Pyrazolo[1,5-a]pyridin-7-ylboronic acid has not degraded. If in doubt, consider using a freshly opened bottle or converting it to a more stable ester.
-
Stoichiometry: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is often beneficial to drive the reaction to completion.
Problem 2: Significant Protodeboronation
If you observe the formation of pyrazolo[1,5-a]pyridine as a major byproduct, consider the following adjustments:
| Parameter | Recommended Adjustment | Rationale |
| Base | Use a non-aqueous, weaker base (e.g., KOAc, K₂CO₃). | Strong aqueous bases can accelerate the rate of protodeboronation.[5] |
| Temperature | Lower the reaction temperature and monitor for the lowest effective temperature. | Protodeboronation is often more pronounced at higher temperatures. |
| Reaction Time | Monitor the reaction closely by LC-MS or TLC and quench as soon as the starting material is consumed. | Prolonged heating can lead to product degradation. |
| Water Content | Use anhydrous solvents or minimize the amount of water in the reaction mixture. | While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote protodeboronation. |
Problem 3: Difficulty with Product Purification
Purification of pyrazolo[1,5-a]pyridine derivatives can sometimes be challenging due to their polarity and potential to streak on silica gel.
-
Chromatography:
-
Consider using a less polar solvent system for your column chromatography to improve separation.
-
Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to reduce tailing of basic compounds on silica gel.
-
Reverse-phase chromatography can be an effective alternative if normal-phase purification is problematic.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.
-
Boronic Ester Strategy: If purification of the final product is consistently difficult, consider performing the Suzuki-Miyaura coupling with a boronic ester derivative of your coupling partner. Some boronic esters are more stable to silica gel chromatography.[12][13]
Experimental Protocol: General Starting Conditions for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Pyrazolo[1,5-a]pyridin-7-ylboronic acid with an aryl bromide. Optimization will likely be necessary for your specific substrates.
Reagents and Materials:
-
Pyrazolo[1,5-a]pyridin-7-ylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G2 (2 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide, Pyrazolo[1,5-a]pyridin-7-ylboronic acid, K₃PO₄, and XPhos Pd G2.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow
References
-
Barluenga, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2845-2855. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from: [Link]
-
Shaw, A. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. Available from: [Link]
-
Barder, T. E., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(36), 12047–12055. Available from: [Link]
-
Request PDF. (n.d.). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from: [Link]
-
El-Sayed, N. N. E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2845-2855. Available from: [Link]
-
Sroka, W., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4945. Available from: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2010). Organic letters, 12(21), 4940–4943. Available from: [Link]
- Google Patents. (n.d.). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
-
American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from: [Link]
-
American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3354–3359. Available from: [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Retrieved from: [Link]
-
Request PDF. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from: [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from: [Link]
-
American Chemical Society. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1541–1546. Available from: [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from: [Link]
-
MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from: [Link]
-
Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(11), 1083-1093. Available from: [Link]
-
ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from: [Link]
-
Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Hal- ide Abstraction. (n.d.). ChemRxiv. Retrieved from: [Link]
-
ResearchGate. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Retrieved from: [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from: [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Angewandte Chemie International Edition, 45(8), 1282-1284. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Retrieved from: [Link]
Sources
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- 2. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Pyrazolo[1,5-a]pyridine Boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, making them attractive targets for drug discovery programs. The functionalization of this core structure, often achieved through transition metal-catalyzed cross-coupling reactions, is crucial for exploring structure-activity relationships. Among these methods, the Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids or their esters as coupling partners, stands out for its versatility and functional group tolerance.[1][2]
This guide provides a comparative analysis of the reactivity of different Pyrazolo[1,5-a]pyridine boronic acid isomers in Suzuki-Miyaura cross-coupling reactions. Understanding the relative reactivity of these isomers is paramount for designing efficient synthetic routes and diversifying molecular libraries. The reactivity of these isomers is primarily influenced by the electronic properties and steric environment of the boronic acid moiety, which are dictated by its position on the bicyclic ring system.
The Influence of Boronic Acid Position on Reactivity
The Pyrazolo[1,5-a]pyridine ring system consists of a pyridine ring fused to a pyrazole ring. The position of the boronic acid group on this scaffold significantly impacts its electronic nature and steric accessibility, thereby influencing its performance in cross-coupling reactions. The key positions for substitution are C2, C3, C4, C5, C6, and C7. This guide will focus on the comparative reactivity of the most synthetically accessed isomers.
Generally, the reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is a delicate balance of several factors:
-
Electronic Effects: The electron density at the carbon atom bearing the boronic acid group is a critical factor. Electron-rich boronic acids tend to be more nucleophilic and can exhibit enhanced reactivity in the transmetalation step of the catalytic cycle. Conversely, electron-deficient systems may require more forcing conditions.
-
Steric Hindrance: The accessibility of the boronic acid group to the palladium catalyst is crucial. Steric bulk around the reaction center can impede the approach of the catalyst, slowing down or even inhibiting the reaction.
-
Stability of the Boronic Acid: Heteroaryl boronic acids can be prone to protodeboronation, a side reaction that leads to the loss of the boronic acid group and reduces the overall yield. The stability is influenced by the electronic nature of the heterocyclic core and the reaction conditions.
Comparative Reactivity Analysis
Reactivity at the 3-Position: A Favorable Site for Coupling
The C3 position of the Pyrazolo[1,5-a]pyridine ring is analogous to the C3 position of indole, which is known to be electron-rich and readily undergoes electrophilic substitution. This inherent electronic character suggests that Pyrazolo[1,5-a]pyridine-3-boronic acid is a reactive coupling partner.
Experimental evidence from the closely related pyrazolo[1,5-a]pyrimidine scaffold supports this hypothesis. A study on the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a variety of aryl and heteroaryl boronic acids demonstrated good to excellent yields (67-89%).[3] This indicates that the 3-position is an active site for cross-coupling. The study also highlighted the influence of steric hindrance, with ortho-substituted phenylboronic acids giving slightly lower yields.[3] For instance, the coupling with ortho-methoxyphenylboronic acid resulted in a 66% yield, which was attributed to steric hindrance.[3] This suggests that while the 3-position is electronically activated, steric factors on the coupling partner can modulate the reaction efficiency. Pyrazolo[1,5-a]pyridin-3-ylboronic acid is recognized as a key building block in organic synthesis, particularly for Suzuki-Miyaura reactions, further underscoring its utility and reactivity.[4]
Reactivity at the 2-Position: Accessible and Reactive
The C2 position of the Pyrazolo[1,5-a]pyridine nucleus is also a viable site for Suzuki-Miyaura coupling. A study describing the synthesis of 2-arylpyrazolo[1,5-a]pyridines via the Suzuki-Miyaura cross-coupling reaction of the corresponding 2-triflate derivative with various arylboronic acids reported yields ranging from 52% to 95%.[5] This demonstrates the general feasibility and good performance of coupling reactions at this position. The high yields obtained with a range of boronic acids, including those with both electron-donating and electron-withdrawing groups, as well as sterically hindered and heteroaryl boronic acids, suggest that the 2-position is sterically accessible and electronically suitable for efficient coupling.[5]
Reactivity at the 7-Position: Influenced by the Pyridine Ring
The C7 position is located on the pyridine ring of the fused system. The reactivity at this position is influenced by the electron-withdrawing nature of the pyridine nitrogen. In a related system, pyrimido[1,2-b]indazol-2-ones, Suzuki-Miyaura coupling of a 7-bromo derivative with 3-pyridylboronic acid proceeded in a 68% yield.[3] While not a direct comparison, this result suggests that the 7-position is sufficiently reactive for cross-coupling. In the context of pyrazolo[1,5-a]pyrimidines, the chlorine atom at the 7-position is known to be highly reactive towards nucleophilic substitution, which is a different reaction type but still points to the electrophilic nature of this position.[6] This electrophilicity can be favorable for the oxidative addition step in the Suzuki-Miyaura catalytic cycle when the pyrazolopyridine is the halide partner. When considering the boronic acid at the 7-position, its reactivity would be influenced by the electron-deficient nature of the pyridine ring.
Reactivity at the 4-Position: Less Common but Viable
The synthesis and reactivity of Pyrazolo[1,5-a]pyridine-4-boronic acid are less frequently reported in the literature compared to the 3- and 2-isomers. However, the successful Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids to generate 4-substituted pyrazoles indicates that the 4-position on a pyrazole ring can participate in cross-coupling reactions. The electronic environment at the 4-position of the Pyrazolo[1,5-a]pyridine scaffold is influenced by both the pyrazole and pyridine rings, and its reactivity would need to be empirically determined and compared to the other isomers under standardized conditions. The development of synthetic methods for 4-arylpyridines via Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives is an active area of research, suggesting the general utility of boronic acids at this position on a pyridine ring.[7]
Summary of Comparative Reactivity
Based on the available literature, a qualitative comparison of the reactivity of Pyrazolo[1,5-a]pyridine boronic acid isomers in Suzuki-Miyaura cross-coupling can be proposed:
| Isomer Position | Predicted Reactivity | Rationale | Supporting Evidence (from related systems) |
| 3- | High | Electron-rich pyrazole ring enhances nucleophilicity. | Good to excellent yields in coupling of 3-bromo-pyrazolo[1,5-a]pyrimidines.[3] Acknowledged as a key building block for Suzuki coupling.[4] |
| 2- | High | Sterically accessible and electronically favorable for coupling. | High yields (52-95%) in the synthesis of 2-arylpyrazolo[1,5-a]pyridines via Suzuki coupling of the corresponding triflate.[5] |
| 7- | Moderate to Good | Position on the electron-deficient pyridine ring. | Successful coupling of a 7-bromo-pyrimido[1,2-b]indazolone.[3] High reactivity of 7-chloro-pyrazolo[1,5-a]pyrimidines in nucleophilic substitution.[6] |
| 4- | Moderate | Less common isomer; reactivity influenced by both rings. | Successful coupling of 4-bromopyrazoles. Active research on 4-pyridylboronic acid couplings.[7] |
It is important to note that this is a generalized comparison, and the actual reactivity in a specific reaction will depend on the substrate, coupling partner, catalyst system, and reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Pyrazolo[1,5-a]pyridine Derivatives
The following protocol is a general guideline for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific isomers and substrates.
Diagram of a General Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Pyrazolo[1,5-a]pyridine halide or triflate
-
Pyrazolo[1,5-a]pyridine boronic acid isomer (or its pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), or a pre-catalyst)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the Pyrazolo[1,5-a]pyridine halide or triflate (1.0 equiv), the boronic acid isomer (1.1-1.5 equiv), the palladium catalyst (e.g., 2-10 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the Pyrazolo[1,5-a]pyridine derivative.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The electronic and steric properties of the Pyrazolo[1,5-a]pyridine boronic acid isomer directly impact the rate and efficiency of the transmetalation step.
Conclusion and Future Perspectives
The reactivity of Pyrazolo[1,5-a]pyridine boronic acid isomers in Suzuki-Miyaura cross-coupling reactions is a key consideration for the efficient synthesis of novel derivatives. Based on available data, the 3- and 2-positions appear to be the most reactive, likely due to a combination of favorable electronic properties and steric accessibility. The 7- and 4-positions are also viable but may require more optimized conditions.
To provide a more definitive and quantitative comparison, a systematic study where the different Pyrazolo[1,5-a]pyridine boronic acid isomers are reacted with a common set of aryl halides under identical conditions is warranted. Such a study would provide invaluable data for chemists working in drug discovery and materials science, enabling more predictable and efficient synthetic planning. Further exploration into the synthesis of less common isomers and their application in a broader range of cross-coupling reactions will continue to expand the chemical space accessible from this important heterocyclic scaffold.
References
-
MySkinRecipes. Pyrazolo[1,5-a]pyridin-3-ylboronic acid. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
MIT CSAIL. Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
-
National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
-
ResearchGate. Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]
-
Royal Society of Chemistry. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Royal Society of Chemistry. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. [Link]
-
National Center for Biotechnology Information. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ResearchGate. Optimized reaction circumstances for synthesis of pyrazolo[4 0 ,3 0 :5,6]pyrido[2,3-d]pyrimidin-5-one 4a a,b. [Link]
- Google Patents. Preparation method of 4-pyrazole boronic acid pinacol ester.
-
National Center for Biotechnology Information. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
Sources
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- 4. Pyrazolo[1,5-a]pyridin-3-ylboronic acid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Pyrazolo[1,5-a]pyrimidine-Based Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of numerous biologically active compounds.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of various pyrazolo[1,5-a]pyrimidine-based compounds, drawing from field-proven insights and experimental data. It is designed for researchers, scientists, and drug development professionals to aid in the rational design and evaluation of novel therapeutics based on this promising scaffold.
The unique fused, rigid, and planar structure of pyrazolo[1,5-a]pyrimidines offers a versatile backbone for chemical modifications, enabling the fine-tuning of their pharmacological properties.[2] This has led to their investigation for a wide range of therapeutic applications, most notably in oncology as protein kinase inhibitors.[2] Several compounds based on this scaffold have even progressed to clinical trials and received regulatory approval for treating various cancers.[2]
This guide will delve into the critical experimental methodologies used to characterize these compounds, compare their performance against relevant alternatives, and provide the causal reasoning behind experimental choices, ensuring a comprehensive understanding of their therapeutic potential.
Section 1: In Vitro Evaluation Strategies
The initial assessment of pyrazolo[1,5-a]pyrimidine derivatives invariably begins with a battery of in vitro assays designed to determine their biological activity, selectivity, and mechanism of action at the molecular and cellular levels.
Target Engagement and Enzymatic Inhibition
A primary focus for many pyrazolo[1,5-a]pyrimidine-based compounds is their ability to inhibit protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.
Comparative Analysis of Kinase Inhibition:
Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various kinases, including Pim-1, Flt-3, PI3Kδ, and Tropomyosin receptor kinases (Trks).[3][4][5][6] The following table summarizes the inhibitory activity of representative compounds against their respective targets.
| Compound Class | Target Kinase | IC50 (nM) | Key Findings | Reference |
| Pim-1 Inhibitors | Pim-1 | Nanomolar range | Potent and selective inhibition of Pim-1. | [3] |
| PI3Kδ Inhibitors | PI3Kδ | 2.8 (CPL302253) | High selectivity against the PI3Kδ isoform. | [5] |
| Trk Inhibitors | TrkA (KM12 cells) | 0.1 - 0.2 | Significant inhibition of TrkA in a cellular context. | [6] |
| Dual CDK2/TRKA Inhibitors | CDK2/TRKA | Not specified | Designed to target two critical cancer pathways simultaneously. | [7] |
Experimental Protocol: Kinase Inhibition Assay (Example: Pim-1)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.
-
Reagents and Materials: Recombinant human Pim-1 kinase, peptide substrate (e.g., a BAD-derived peptide), ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality behind Experimental Choices: The choice of a specific kinase and substrate is dictated by the therapeutic hypothesis. The use of a recombinant enzyme allows for a direct measure of target engagement without the complexity of a cellular environment. The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.
Cellular Activity and Mechanism of Action
Demonstrating that a compound can engage its target within a living cell and elicit a downstream biological response is a critical next step.
Cell-Based Assays:
-
Phosphorylation Inhibition: For kinase inhibitors, a common approach is to measure the phosphorylation of a known downstream substrate. For example, the cellular potency of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors was confirmed by measuring their effect on the phosphorylation of the BAD protein on serine 112.[3]
-
Cytotoxicity Assays: These assays determine the concentration at which a compound is toxic to cancer cells. The IC50 values from these assays provide a measure of the compound's potency in a cellular context. For example, pyrazolo[1,5-a]pyrimidine derivative 12b showed IC50 values of 40.54 and 29.77 μg/mL against A549 (lung) and Caco-2 (colon) cancer cell lines, respectively.
-
Colony Formation Assays: This long-term assay assesses the ability of a compound to inhibit the proliferative capacity of single cancer cells. It provides insights into the cytostatic or cytotoxic effects of the compound over a longer duration.[3][8]
Workflow for Assessing Cellular Activity:
Caption: Workflow for in vitro cellular evaluation.
Off-Target Effects and Safety Profile
Early assessment of potential off-target effects is crucial to de-risk a compound for further development.
-
hERG Inhibition: The hERG potassium channel is a critical anti-target, as its inhibition can lead to cardiac arrhythmias. Many pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors have been shown to have a pharmaceutically acceptable hERG profile, with no significant inhibition at concentrations up to 30 μM.[3][4]
-
Kinase Selectivity Profiling: To ensure that the observed cellular effects are due to the inhibition of the intended target, compounds are often screened against a panel of other kinases. A high degree of selectivity is desirable to minimize off-target side effects.[3][4]
-
CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. Computational predictions for some pyrazolo[1,5-a]pyrimidine derivatives suggest they may inhibit several CYP enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4.
Section 2: In Vivo Evaluation Strategies
Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context. While detailed in vivo protocols are often proprietary, the general methodologies and key endpoints are well-established.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is vital for establishing an appropriate dosing regimen for efficacy studies.
Key PK Parameters:
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Efficacy Studies in Disease Models
The ultimate test of a compound's therapeutic potential is its ability to produce a desired effect in a relevant animal model of the disease.
Workflow for In Vivo Efficacy Study (Xenograft Model):
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
